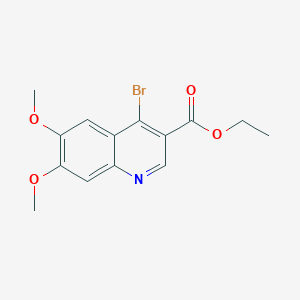![molecular formula C12H18O3 B13010775 9-Oxospiro[5.5]undecane-3-carboxylicacid](/img/structure/B13010775.png)
9-Oxospiro[5.5]undecane-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxospiro[5.5]undecane-3-carboxylicacid is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxospiro[5.5]undecane-3-carboxylicacid typically involves multi-step reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods: Industrial production of this compound may involve the optimization of laboratory-scale methods to larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of robust catalysts and solvents that can be recycled is also a key consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxospiro[5.5]undecane-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
9-Oxospiro[5.5]undecane-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Industry: Utilized in the development of new materials with unique structural properties.
Wirkmechanismus
The mechanism of action of 9-Oxospiro[5.5]undecane-3-carboxylicacid involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
3,9-Disubstituted-spiro[5.5]undecane: Exhibits unique stereochemistry and biological activities.
1,3-Dioxane-1,3-dithiane spiranes: Used in various chemical syntheses and biological studies.
Uniqueness: 9-Oxospiro[5.5]undecane-3-carboxylicacid stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its potential as a therapeutic agent, particularly in the treatment of tuberculosis, highlights its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H18O3 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
3-oxospiro[5.5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c13-10-3-7-12(8-4-10)5-1-9(2-6-12)11(14)15/h9H,1-8H2,(H,14,15) |
InChI-Schlüssel |
SIILGCOXZBRNNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C(=O)O)CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


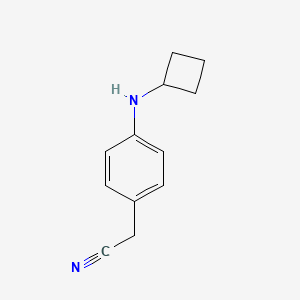
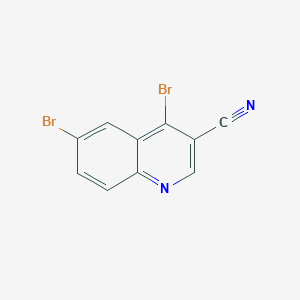
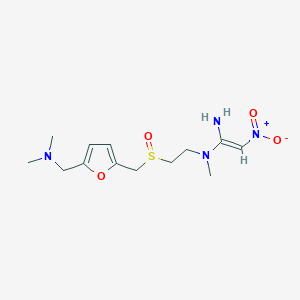
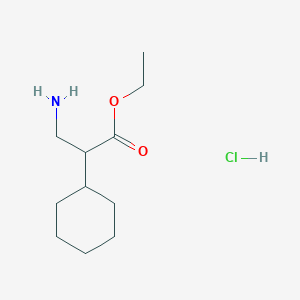


![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)


![Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13010756.png)
![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)
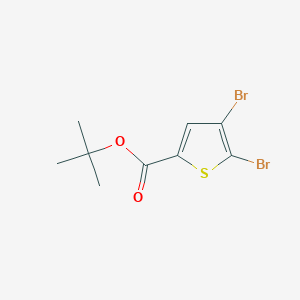
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
